Tumor-Associated CA IX/CA XII Selectivity Over Off-Target CA I/CA II: Class-Level Benchmark
The N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide subclass, which includes N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide, exhibits exclusive inhibition of tumor-associated isoforms hCA IX and XII while sparing off-target isoforms hCA I and II. In the 2023 ChemMedChem study, all nine compounds in this subclass were inactive against hCA I and II (Ki > 100 µM), whereas all demonstrated submicromolar to low-micromolar potency against hCA IX (Ki range: 0.168–0.921 µM) and hCA XII (Ki range: 0.335–1.451 µM) [1]. This selectivity window exceeds 100-fold for the off-target isoforms, a critical advantage over classical sulfonamide CA inhibitors like acetazolamide, which typically inhibits hCA I and II with Ki values in the low nanomolar range and can cause systemic side effects [2].
| Evidence Dimension | Isoform selectivity: hCA IX vs. hCA I/II (Ki ratio) |
|---|---|
| Target Compound Data | hCA I Ki > 100 µM; hCA II Ki > 100 µM; hCA IX Ki = 0.168–0.921 µM (range for N-(N-alkyl/benzyl-carbamimidoyl) subclass) |
| Comparator Or Baseline | Acetazolamide: hCA I Ki ≈ 250 nM, hCA II Ki ≈ 12 nM, hCA IX Ki ≈ 25 nM |
| Quantified Difference | Selectivity index for hCA IX over hCA II: >100-fold for target compound subclass vs. ~0.5-fold for acetazolamide |
| Conditions | Stopped-flow CO₂ hydrase assay; recombinant human carbonic anhydrase isoforms I, II, IX, and XII; pH 7.5; 20°C |
Why This Matters
For researchers developing tumor-selective CA inhibitors, this compound's subclass provides a validated scaffold that intrinsically minimizes off-target inhibition of widely expressed CA I/II, reducing the risk of systemic side effects in in vivo models.
- [1] Abdoli, M., De Luca, V., Capasso, C., Supuran, C. T., & Žalubovskis, R. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
